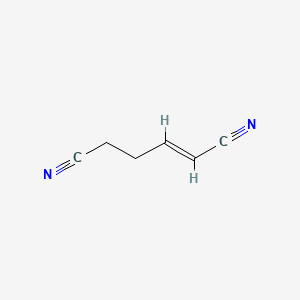![molecular formula C17H20N2O2 B11967699 2-hydroxy-N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenebenzohydrazide](/img/structure/B11967699.png)
2-hydroxy-N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenebenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxy-N’-tricyclo[3311~3,7~]dec-2-ylidenebenzohydrazide is a complex organic compound characterized by its unique tricyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N’-tricyclo[3.3.1.1~3,7~]dec-2-ylidenebenzohydrazide typically involves multiple steps, starting with the preparation of the tricyclic core. This core can be synthesized through a series of cyclization reactions. The final step involves the condensation of the tricyclic core with benzohydrazide under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
2-hydroxy-N’-tricyclo[3.3.1.1~3,7~]dec-2-ylidenebenzohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
2-hydroxy-N’-tricyclo[3.3.1.1~3,7~]dec-2-ylidenebenzohydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects and mechanisms of action.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism by which 2-hydroxy-N’-tricyclo[3.3.1.1~3,7~]dec-2-ylidenebenzohydrazide exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. detailed studies are required to fully elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Adamantanol: Also known as tricyclo[3.3.1.1~3,7~]decan-2-ol, this compound shares a similar tricyclic structure but differs in functional groups.
1-Adamantaneacetic acid: Known as tricyclo[3.3.1.1~3,7~]decane-1-acetic acid, this compound also has a tricyclic core but with different substituents.
Uniqueness
2-hydroxy-N’-tricyclo[3.3.1.1~3,7~]dec-2-ylidenebenzohydrazide is unique due to its specific combination of functional groups and tricyclic structure, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C17H20N2O2 |
|---|---|
Molekulargewicht |
284.35 g/mol |
IUPAC-Name |
N-(2-adamantylideneamino)-2-hydroxybenzamide |
InChI |
InChI=1S/C17H20N2O2/c20-15-4-2-1-3-14(15)17(21)19-18-16-12-6-10-5-11(8-12)9-13(16)7-10/h1-4,10-13,20H,5-9H2,(H,19,21) |
InChI-Schlüssel |
UHMSPQQBMSZIEC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)C3=NNC(=O)C4=CC=CC=C4O |
Löslichkeit |
23.1 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-fluorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11967648.png)

![(5Z)-5-{[3-(4-Ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11967669.png)

![N-[N-(Chloroacetyl)glycyl]-DL-valine](/img/structure/B11967687.png)

![8-[(4-fluorobenzyl)sulfanyl]-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11967689.png)

![2-methyl-N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}benzamide](/img/structure/B11967702.png)
![3-{(E)-[(4-chlorophenyl)imino]methyl}-9-methyl-2-(phenylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11967704.png)
![2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11967714.png)

